

Spectroscopic Characterization of 3-Iodo-5-methyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: **3-Iodo-5-methyl-1H-pyrazole**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for **3-Iodo-5-methyl-1H-pyrazole** (CAS No. 93233-21-7). As a pivotal building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through various spectroscopic techniques is essential for its effective utilization. This document, intended for researchers and professionals in drug development, outlines the expected spectral characteristics and provides standardized protocols for data acquisition and analysis.

The pyrazole scaffold is a prominent feature in many biologically active molecules.^[1] The introduction of an iodine atom, as in **3-Iodo-5-methyl-1H-pyrazole**, offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.^[1]

Molecular Structure and Key Spectroscopic Features

The molecular structure of **3-Iodo-5-methyl-1H-pyrazole** is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis. The presence of a methyl group at the C5 position and an iodine atom at the C3 position significantly influences the electronic environment of the pyrazole ring, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of **3-Iodo-5-methyl-1H-pyrazole** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For **3-Iodo-5-methyl-1H-pyrazole**, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Iodo-5-methyl-1H-pyrazole** is expected to be relatively simple, showing signals for the pyrazole ring proton, the methyl protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the methyl group.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5	broad singlet	1H	N1-H
~6.2	singlet	1H	C4-H
~2.2	singlet	3H	C5-CH ₃

The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. The protons of the methyl group and the C4 proton are expected to appear as sharp singlets due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are sensitive to the electronegativity of the attached atoms.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~148	C5
~108	C4
~95	C3
~11	C5-CH ₃

The carbon atom attached to the iodine (C3) is expected to be significantly shielded compared to a protonated carbon, resulting in an upfield shift. Conversely, the C5 carbon, bearing the methyl group, will be deshielded.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Iodo-5-methyl-1H-pyrazole** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial for compound solubility and to avoid signal overlap.[2]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]
 - The number of scans can range from 8 to 64, depending on the sample concentration.[2]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
 - A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[2]
- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]
- Phase and baseline correct the spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data

- Molecular Ion (M^+): The molecular formula of **3-Iodo-5-methyl-1H-pyrazole** is $C_4H_5IN_2$.[3] The exact mass is 207.94975 g/mol .[3] The mass spectrum should show a prominent molecular ion peak at $m/z \approx 208$.
- Isotopic Pattern: The presence of iodine (^{127}I) will result in a characteristic isotopic pattern.
- Fragmentation: Common fragmentation pathways for pyrazoles involve the loss of HCN or cleavage of the ring. For this compound, the loss of an iodine radical ($I\bullet$) or the entire methyl group ($CH_3\bullet$) are also plausible fragmentation pathways.[4]

Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
- Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragments.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration
3100 - 3300	N-H stretching
2900 - 3000	C-H stretching (methyl and aromatic)
~1600	C=C stretching (pyrazole ring)
~1500	C=N stretching (pyrazole ring)
Below 1000	C-I stretching

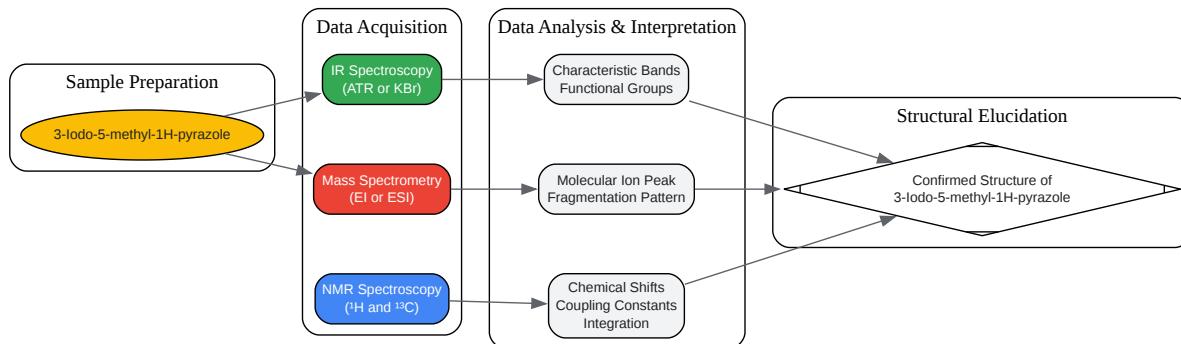
The broad N-H stretching band is a characteristic feature of pyrazoles. The C-H stretching vibrations will appear in the typical region for aromatic and aliphatic C-H bonds. The pyrazole ring vibrations (C=C and C=N) will be observed in the fingerprint region.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For attenuated total reflectance (ATR) IR, the solid sample can be analyzed directly.
- **Data Acquisition:** Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **3-Iodo-5-methyl-1H-pyrazole**.



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Caption: General workflow for the spectroscopic characterization of **3-iodo-5-methyl-1H-pyrazole**.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR chemical shifts, expected mass spectrometric fragmentation, and characteristic IR absorption bands, provide a comprehensive profile for **3-iodo-5-methyl-1H-pyrazole**. The detailed experimental protocols offer a standardized approach for researchers to obtain high-quality data for this important synthetic intermediate. A thorough understanding and application of these spectroscopic techniques are paramount for ensuring the identity and purity of **3-iodo-5-methyl-1H-pyrazole** in research and development settings.

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